N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-15(12-6-3-7-25-12)18-8-14-19-13(20-26-14)9-21-16(23)10-4-1-2-5-11(10)17(21)24/h1-7H,8-9H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTMGSYHFAHTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : It contains an oxadiazole ring fused with an isoindoline moiety.
- Functional Groups : The presence of a carboxamide group and a furan ring contributes to its reactivity and biological interactions.
Molecular Formula : C₁₅H₁₄N₄O₃
Molecular Weight : 298.30 g/mol
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Modulation of Signaling Pathways : It may affect signaling pathways related to cellular proliferation and apoptosis, particularly in cancer cells .
- Reactive Oxygen Species (ROS) Management : The compound appears to modulate ROS levels in cells, which is crucial for maintaining cellular homeostasis and preventing oxidative stress .
Anticancer Properties
Several studies have documented the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values suggest significant potency in inhibiting cell proliferation .
| Cell Line | IC₅₀ Value (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 15 | Significant growth inhibition |
| HeLa | 29 | Moderate growth inhibition |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies indicated that treatment with this compound led to reduced inflammation markers in models of acute inflammation .
Study 1: Antitumor Activity Evaluation
A study evaluated the effect of this compound on tumor xenografts in nude mice. The results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
Study 2: Anti-inflammatory Mechanisms
In a controlled study using LPS-stimulated macrophages, the compound effectively downregulated COX and iNOS expression levels. This was corroborated by ELISA assays showing decreased levels of inflammatory mediators.
Scientific Research Applications
Medicinal Chemistry
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has shown promise in drug design and development due to its ability to interact with specific biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, research indicates that oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, indicating potential for development as antimicrobial agents.
Materials Science
The unique chemical properties of this compound make it a candidate for novel material development:
- Polymer Science : The incorporation of this compound into polymer matrices could enhance their mechanical properties or introduce photochromic behavior.
- Organic Electronics : Due to its electronic properties, there is potential for application in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
